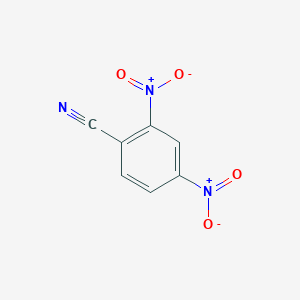
2,4-Dinitrobenzonitrile
概要
説明
2,4-Dinitrobenzonitrile is an organic compound with the molecular formula C₇H₃N₃O₄. It is characterized by the presence of two nitro groups (-NO₂) and a nitrile group (-CN) attached to a benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzonitrile can be synthesized through the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes. This reaction involves the use of i-Pr₂NH (diisopropylamine) in methylcyanide as the solvent . Another method involves the reaction between (E)-2,4-dinitrobenzaldehyde O-benzoyloxime and i-Pr₂NH in methylcyanide .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and reagents is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: 2,4-Dinitrobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Elimination Reactions: As mentioned earlier, it can be formed through elimination reactions involving oximes.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or other metal catalysts.
Major Products Formed:
Substitution Reactions: Products typically include substituted benzene derivatives.
Reduction Reactions: Products include 2,4-diaminobenzonitrile when both nitro groups are reduced.
科学的研究の応用
2,4-Dinitrobenzonitrile has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dinitrobenzonitrile involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. The nitrile group also plays a role in the reactivity of the compound by providing a site for further chemical modifications .
類似化合物との比較
4-Nitrobenzonitrile: Similar structure but with only one nitro group.
2,4-Dichlorobenzonitrile: Contains chlorine atoms instead of nitro groups.
2,4-Difluorobenzonitrile: Contains fluorine atoms instead of nitro groups.
Uniqueness: 2,4-Dinitrobenzonitrile is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to compounds with only one nitro group or other substituents. This increased reactivity makes it a valuable intermediate in organic synthesis and various industrial applications .
特性
IUPAC Name |
2,4-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUDEOWPXBMDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339144 | |
| Record name | 2,4-Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-33-2 | |
| Record name | 2,4-Dinitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dinitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main reactions 2,4-dinitrobenzonitrile undergoes in the presence of nucleophiles?
A1: this compound readily reacts with nucleophiles, leading to diverse products depending on the reaction conditions and the nucleophile involved.
- Cyanide ions: In DMSO-rich media, this compound reacts with excess cyanide to produce two isomeric nitro-dicyanophenols, highlighting the unusual ability of cyanide to substitute a ring hydrogen atom. [] This reaction is thought to proceed through anionic adducts and radical intermediates. []
- Methoxide ions: In methanol, the reaction with methoxide initially leads to a reversible attack at the cyano group forming a solvate, and irreversible substitution of a nitro group. Subsequently, the solvate is converted to substitution products. []
- Hydroxide ions: In water or water-DMSO mixtures, hydroxide reacts with this compound to form the 5-Meisenheimer complex, which then yields a mixture of 2,4-dinitrobenzamide and 2,4-dinitrophenoxide ion. Notably, the ratio of amide to phenoxide increases with increasing hydroxide concentration. []
Q2: What is the significance of cyano substitution in the mutagenic activity of nitroanilines?
A2: Studies have shown that cyano substitution significantly enhances the mutagenicity of nitroanilines, as observed in the Ames test. For instance, 2,6‐dicyano‐4‐nitroaniline and 2‐cyano‐4‐nitroaniline (CNNA; 2‐amino‐5‐nitrobenzonitrile) exhibit potent mutagenicity compared to unsubstituted nitroanilines, which are weak mutagens. [] This "cyano effect" is likely related to the structure of cyanonitroaniline-DNA adducts and the involvement of enzymes like nitroreductase and acetyl CoA: arylamine N-acetyltransferase in the activation of nitroaromatic compounds. []
Q3: How can this compound be synthesized?
A3: One method for synthesizing this compound involves the reaction of stabilized phosphorus ylides with nitrogen dioxide. When the ylide contains a benzoyl group, such as in the case of (E)-2,4-dinitrobenzylidenetriphenylphosphorane (ylide 18 in the study), the reaction with excess nitrogen dioxide in dichloromethane at room temperature yields this compound. [] This reaction also produces triphenylphosphine oxide and benzoic acid as byproducts. []
Q4: What insights into the reaction mechanism of (E)-2,4-dinitrobenzaldehyde O-aryloximes were gained through kinetic studies?
A4: Kinetic studies of (E)-2,4-dinitrobenzaldehyde O-aryloximes elimination reactions, promoted by various bases in ethanol, revealed a second-order kinetic behavior with Bronsted β values between 0.55 and 0.75 and |βlg| values between 0.39 and 0.48. [] These findings, coupled with the observation of a positive interaction coefficient (pxy), strongly support an E2 elimination mechanism for this reaction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)
![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)




![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)






